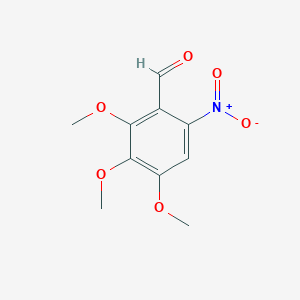

2,3,4-Trimethoxy-6-nitrobenzaldehyde

Description

Properties

IUPAC Name |

2,3,4-trimethoxy-6-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6/c1-15-8-4-7(11(13)14)6(5-12)9(16-2)10(8)17-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARDBXITMSPPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40488308 | |

| Record name | 2,3,4-Trimethoxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40488308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52978-83-3 | |

| Record name | 2,3,4-Trimethoxy-6-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40488308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Preparation Procedure from Pyrogallol (Industrial Scale)

The following is a representative industrial preparation method for 2,3,4-trimethoxybenzaldehyde, which is a key precursor to the nitro derivative:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Pyrogallol, methyl sulfate, 30% NaOH, 30–60 °C, 30 min | O-alkylation methylation of pyrogallol to 1,2,3-trimethoxybenzene | 90–92.5% yield of intermediate |

| 2 | 1,2,3-trimethoxybenzene, DMF, phosphorus oxychloride (POCl3), 70–80 °C, 10 h | Vilsmeier-Haack formylation to 2,3,4-trimethoxybenzaldehyde | 72–74% yield, purity >99.5% (GC) |

- The methylation is often done in multiple stages with controlled addition of methyl sulfate and sodium hydroxide to optimize yield and purity.

- After formylation, the reaction mixture is hydrolyzed, extracted with ethyl acetate, and purified by crystallization.

Alternative Synthesis via Methylation of 2,3,4-Trihydroxybenzaldehyde

Another reported method involves methylation of 2,3,4-trihydroxybenzaldehyde using dimethyl sulfate in the presence of potassium carbonate and magnesium chloride under reflux for 5 hours. The product is isolated by extraction and distillation under reduced pressure, yielding 2,3,4-trimethoxybenzaldehyde with about 82.9% yield and 99.6% purity by HPLC.

Research Findings and Optimization Notes

- The methylation step is critical and can be optimized by controlling temperature (30–60 °C), reagent ratios (pyrogallol:methyl sulfate:NaOH = 1:3.3–4:4), and reaction time (30 min) to maximize yield and minimize side products.

- The Vilsmeier-Haack formylation requires careful temperature control (70–80 °C) and reaction time (around 10 hours) to achieve high purity and yield.

- Multistage feeding of methyl sulfate and sodium hydroxide improves methylation efficiency.

- The nitration step to introduce the nitro group at the 6-position is less documented but is typically performed on the trimethoxybenzaldehyde intermediate under mild nitration conditions to avoid aldehyde oxidation or over-nitration.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Industrial methylation + Vilsmeier-Haack formylation | Pyrogallol | Methyl sulfate, NaOH, DMF, POCl3 | 30–60 °C methylation, 70–80 °C formylation | 70–74 (final) | >99.5 (GC) | Multistage methylation feeding improves yield |

| Methylation of 2,3,4-trihydroxybenzaldehyde | 2,3,4-Trihydroxybenzaldehyde | Dimethyl sulfate, K2CO3, MgCl2 | Reflux 5 h | 82.9 | 99.6 (HPLC) | Alternative methylation method |

| Substitution on commercial 2,3,4-trimethoxy-6-nitrobenzaldehyde | Commercial nitrobenzaldehyde | p-Methoxybenzylmercaptan, KOH | Single step substitution | 48 (for derivative) | Not specified | Used for auxiliary synthesis in biochemical applications |

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethoxy-6-nitrobenzaldehyde undergoes various chemical reactions, including :

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate in an alkaline medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Reduction: 2,3,4-Trimethoxy-6-aminobenzaldehyde.

Oxidation: 2,3,4-Trimethoxy-6-nitrobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2,3,4-Trimethoxy-6-nitrobenzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its electrophilic nature allows it to participate in various chemical reactions such as:

- Reduction: The nitro group can be reduced to an amino group.

- Oxidation: The aldehyde can be oxidized to a carboxylic acid.

- Substitution Reactions: The methoxy groups can be substituted with different functional groups.

Research has demonstrated that derivatives of this compound exhibit promising biological activities:

- Antimicrobial Properties: Studies have shown that compounds derived from this aldehyde demonstrate significant antimicrobial effects against various pathogens .

- Anticancer Activity: Specific derivatives have been evaluated for their ability to inhibit cancer cell growth. For instance, compounds derived from this aldehyde have shown efficacy against ovarian cancer cells by targeting anti-apoptotic proteins .

Pharmaceutical Applications

The compound is utilized as a precursor in the synthesis of pharmaceutical agents. Its derivatives are being explored for potential therapeutic uses in treating infections and cancers due to their bioactive properties .

Industrial Uses

In the industrial sector, this compound is employed in the production of dyes and pigments. Its ability to undergo electrophilic aromatic substitution makes it valuable for creating colored compounds used in various applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Biological Evaluation | Anticancer Activity | Derivatives showed significant inhibition of IGROV1-R10 ovarian cancer cells through dual targeting of Bcl-xL and Mcl-1 proteins. |

| Synthesis Research | Chemical Reactions | Demonstrated successful substitution of the nitro group with p-methoxybenzylmercaptan, leading to new derivatives with potential applications . |

| Antimicrobial Study | Antimicrobial Activity | Compounds derived from this aldehyde exhibited low micromolar activity against various pathogenic protozoans and bacteria . |

Mechanism of Action

The mechanism of action of 2,3,4-Trimethoxy-6-nitrobenzaldehyde involves its electrophilic nature due to the presence of methoxy and nitro groups . These groups make the compound highly reactive, allowing it to participate in various chemical reactions. The methoxy groups increase the electron density on the aromatic ring, enhancing its reactivity towards nucleophiles. The nitro group, being an electron-withdrawing group, further increases the compound’s electrophilicity .

Comparison with Similar Compounds

Physical and Spectral Properties :

- Melting Point : 80–82°C (consistent with literature) .

- Spectral Data: ¹H NMR: δ 10.24 (s, 1H, aldehyde), 7.30 (s, 1H, aromatic), 3.98–3.92 (s, 9H, three methoxy groups). ¹³C NMR: Peaks at 187.0 (aldehyde), 103.7 (aromatic), and three methoxy carbons (62.9, 61.3, 56.7). IR: Strong absorption at 1703 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

The compound is notable for its high electrophilicity at the nitro-substituted carbon, as indicated by its ¹³C NMR chemical shift (103.7 ppm), which correlates with reactivity in nucleophilic aromatic substitution (NAS) reactions .

Comparison with Structurally Similar Compounds

Reactivity in Nucleophilic Aromatic Substitution (NAS)

2,3,4-Trimethoxy-6-nitrobenzaldehyde exhibits exceptional reactivity in NAS reactions, particularly with [¹⁸F]fluoride. Key findings include:

- Maximum Radiochemical Yield : 82% for this compound, surpassing 2,3,4,5-tetramethoxy-6-nitrobenzaldehyde (48%) .

- Electrophilicity Correlation : The ¹³C NMR chemical shift of the nitro-substituted carbon (103.7 ppm) strongly correlates with initial reaction rates (R² = 0.89), indicating that electronic activation by methoxy groups enhances reactivity .

Table 1: Comparison of NAS Reactivity

| Compound | Methoxy Substituents | Radiochemical Yield (%) | ¹³C NMR Shift (ppm) |

|---|---|---|---|

| This compound | 2, 3, 4 | 82 | 103.7 |

| 2,3,4,5-Tetramethoxy-6-nitrobenzaldehyde | 2, 3, 4, 5 | 48 | Not reported |

| 4,5-Dimethoxy-2-nitrobenzaldehyde | 4, 5 | <30 (estimated) | ~105–110* |

Structural Isomers and Analogues

- 3,4,5-Trimethoxy-2-nitrobenzaldehyde (45) : A positional isomer with methoxy groups at 3, 4, and 3. While synthesis methods are analogous (nitration of trimethoxybenzaldehyde), its radiochemical yield in NAS is significantly lower due to steric hindrance and reduced electronic activation at the nitro position .

- 5-Nitro-1,3-benzodioxole (57) : A benzodioxole derivative lacking methoxy groups. Its reactivity is minimal in NAS, underscoring the critical role of methoxy substituents in activating the nitro group .

Key Insight : The ortho-directing effect of methoxy groups in this compound creates a highly electron-deficient aromatic ring, facilitating nucleophilic displacement of the nitro group. This contrasts with tetramethoxy derivatives, where excessive electron donation may deactivate the ring .

Biological Activity

2,3,4-Trimethoxy-6-nitrobenzaldehyde is an organic compound with the molecular formula . It is characterized by the presence of three methoxy groups and a nitro group attached to a benzaldehyde backbone. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. A study involving a series of benzaldehyde derivatives demonstrated that certain compounds showed promising results against various cancer cell lines. For instance, a derivative with a trimethoxy substituent displayed an IC50 value of approximately 20 μM against the BxPC-3 pancreatic cancer cell line and similar efficacy against HeLa (cervical), PC-3 (prostate), and MDA-MB-231 (breast) cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In a comparative study, compounds with methoxy substitutions exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus, showing significant zone inhibition in agar diffusion tests .

The mechanism of action for the biological activities of this compound is attributed to its electrophilic nature. The presence of electron-withdrawing nitro and electron-donating methoxy groups enhances its reactivity towards biological targets. This reactivity can lead to the formation of reactive intermediates that interact with cellular macromolecules, potentially disrupting vital cellular processes .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound and its derivatives. Below is a summary table highlighting key findings from various research articles:

Additional Studies

Further investigations into the structure-activity relationship (SAR) of benzaldehyde derivatives have shown that modifications at specific positions can enhance biological activity. For instance, compounds with halogen substitutions at the meta-position exhibited stronger anticancer properties compared to those with para substitutions .

Q & A

Q. What methodologies enable the use of this compound in photoactive metal-organic frameworks (MOFs)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.